Home > Products > Screening Compounds P28641 > Xamoterol hemifumarate
Xamoterol hemifumarate - 73210-73-8

Xamoterol hemifumarate

Catalog Number: EVT-285661
CAS Number: 73210-73-8
Molecular Formula: C36H54N6O14
Molecular Weight: 794.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A phenoxypropanolamine derivative that is a selective beta-1-adrenergic agonist.

Fluconazole

Compound Description: Fluconazole is a triazole antifungal medication commonly used to treat and prevent fungal infections. [] It works by inhibiting the enzyme cytochrome P450 14α-demethylase, which is essential for fungal ergosterol biosynthesis. []

Dimethyl Itaconate (DMI)

Compound Description: Dimethyl itaconate (DMI) is a derivative of itaconate, a metabolite derived from the citric acid cycle. [] DMI has been shown to inhibit the activation of the NLRP3 inflammasome, a protein complex involved in inflammatory responses. [] This inhibition reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18. []

Relevance: While structurally unrelated to Xamoterol fumarate, DMI's mention alongside fumarate derivatives like dimethyl fumarate (DMF) highlights a shared research focus on immunometabolic regulation. [] Both DMI and DMF demonstrate inhibitory effects on the NLRP3 inflammasome, suggesting potential therapeutic applications in NLRP3-driven diseases. []

4-Octyl Itaconate (4OI)

Compound Description: Similar to DMI, 4-octyl itaconate (4OI) is another itaconate derivative, structurally distinct from Xamoterol fumarate. [] It also exhibits inhibitory effects on NLRP3 inflammasome activation, mitigating pro-inflammatory cytokine release. []

Relevance: The research groups 4OI with DMI and DMF as part of its investigation into immunometabolic regulation of the NLRP3 inflammasome. [] The shared focus on these compounds emphasizes the potential therapeutic relevance of targeting this inflammasome in various diseases.

Dimethyl Fumarate (DMF)

Compound Description: Dimethyl fumarate (DMF), a fumaric acid ester, is an approved treatment for multiple sclerosis and psoriasis. [, , ] It exerts immunomodulatory and anti-oxidative effects. [, ] DMF inhibits NLRP3 inflammasome activation, reducing the production of pro-inflammatory cytokines. [] It also succinates and inactivates the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH), leading to downregulation of aerobic glycolysis in activated immune cells. [] This metabolic modulation contributes to its anti-inflammatory effects. []

Monomethyl Fumarate (MMF)

Compound Description: Monomethyl fumarate (MMF) is a metabolite of DMF and an active compound itself. [, ] It also exhibits immunomodulatory effects, likely through similar mechanisms as DMF, including the inhibition of NLRP3 inflammasome activation. []

Relevance: MMF, being a metabolite of DMF, also shares a structural relationship with Xamoterol fumarate, albeit indirectly through its parent compound. [, ] This structural link implies potential similarities in their biological activities, though further research is needed to confirm any direct connections.

Fumarate

Compound Description: Fumarate is an intermediate in the citric acid cycle, a key metabolic pathway in cells. [, ] It plays a crucial role in cellular respiration and energy production. [, ]

Relevance: Fumarate is a key component of Xamoterol fumarate. [] Understanding the biological activities and metabolic roles of fumarate can provide insights into the potential mechanisms of action of Xamoterol fumarate.

Source and Classification

Xamoterol hemifumarate is derived from xamoterol, which was developed as a third-generation β1-adrenoceptor-selective partial agonist. Its chemical formula is C16H25N3O5C_{16}H_{25}N_{3}O_{5} with a molar mass of approximately 339.392 g/mol. The compound is classified under the category of cardiac stimulants, specifically targeting adrenergic receptors to enhance cardiac output without significantly activating β2-adrenergic receptors, which are associated with vasodilation and other peripheral effects .

Synthesis Analysis

The synthesis of xamoterol hemifumarate involves several key steps that utilize specific reagents and conditions to achieve the desired product. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with 4-(benzyloxy)phenol and (R)-epichlorohydrin.
  2. Epoxide Formation: The reaction between these compounds leads to the formation of an epoxide intermediate.
  3. Ring Opening: The epoxide undergoes ring opening via reaction with morpholino amine to produce a morpholine derivative.
  4. Reductive Deprotection: The benzyl group protecting the phenolic hydroxyl is removed using palladium on charcoal under hydrogenation conditions.
  5. Formation of Hemifumarate: The resulting xamoterol compound is then reacted with fumaric acid to form xamoterol hemifumarate, which can be purified through recrystallization from ethanol.
Molecular Structure Analysis

The molecular structure of xamoterol hemifumarate features a complex arrangement that contributes to its pharmacological properties:

  • Chemical Structure: The compound consists of a central xamoterol molecule bonded to fumaric acid in its hemifumarate form.
  • Functional Groups: Key functional groups include hydroxyl (-OH), amine (-NH), and ether (-O-) functionalities that are crucial for its interaction with β1-adrenergic receptors.
  • 3D Configuration: The stereochemistry around the chiral centers in the molecule plays a significant role in its biological activity, influencing binding affinity and efficacy at the target receptor sites.

The three-dimensional conformation can be visualized using molecular modeling software, which helps in understanding its interaction with biological targets .

Chemical Reactions Analysis

Xamoterol hemifumarate participates in several chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: As a partial agonist, it binds selectively to β1-adrenergic receptors, inducing a conformational change that activates downstream signaling pathways.
  2. Metabolic Pathways: It undergoes metabolic transformations primarily in the liver, where it may be subjected to oxidation and conjugation processes that influence its bioavailability and elimination half-life (16–27 hours) .
  3. Interaction with Other Compounds: Xamoterol hemifumarate may also interact with other drugs affecting cardiovascular function, necessitating careful consideration in polypharmacy scenarios.
Mechanism of Action

Xamoterol hemifumarate acts primarily as a selective partial agonist at the β1-adrenergic receptors located in cardiac tissue. Its mechanism can be described as follows:

  • Stimulation at Rest: At rest, xamoterol enhances heart contractility by stimulating β1-receptors, leading to increased cardiac output without significantly raising heart rate.
  • Blockade during Exercise: During physical exertion, it exhibits a blocking effect on β1-receptors due to its partial agonist nature, which helps prevent excessive cardiac stimulation and potential arrhythmias.
  • G Protein Coupling: Upon binding to the receptor, it activates G proteins that stimulate adenylate cyclase, increasing cyclic adenosine monophosphate levels within cardiomyocytes, leading to enhanced calcium influx and improved myocardial contractility .
Physical and Chemical Properties Analysis

Xamoterol hemifumarate exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as an off-white solid.
  • Solubility: The compound is hydrophilic with limited lipophilicity (predicted log P values range from -0.31 to -1.11), indicating poor ability to cross the blood-brain barrier .
  • Stability: Xamoterol hemifumarate remains stable under standard laboratory conditions but should be stored away from light and moisture.

These properties are critical when considering formulation strategies for oral administration.

Applications

Xamoterol hemifumarate has several significant applications in clinical settings:

  • Heart Failure Treatment: It is primarily used for managing chronic heart failure due to its ability to improve both systolic and diastolic functions without causing excessive tachycardia or hypotension.
  • Research Tool: In pharmacological research, it serves as a model compound for studying β1-adrenoceptor dynamics and developing new cardiac therapies.
  • Comparative Studies: Its unique profile allows it to be compared against other adrenergic agents in clinical trials aimed at optimizing heart failure management strategies .
Mechanistic Pharmacology of Xamoterol Hemifumarate

β1-Adrenoceptor Partial Agonism: Molecular Basis and Selectivity Profiling

Xamoterol hemifumarate (chemical name: 1-(4-Hydroxyphenoxy)-3-[2-(4-morpholinocarboxamido)ethylamino]-2-propanol hemifumarate) functions as a selective β1-adrenoceptor partial agonist with well-characterized receptor binding properties. Its molecular structure enables specific interaction with the orthosteric binding site of β1-adrenoceptors, where it demonstrates approximately 50% intrinsic sympathomimetic activity (ISA) compared to full agonists like isoproterenol [3] [10]. This partial agonism arises from xamoterol's intermediate ability to stabilize the active conformation of the receptor-Gs protein complex, resulting in submaximal adenylate cyclase activation even at full receptor occupancy [3] [6].

Selectivity profiling reveals significant β1-adrenoceptor preference, with pA2 values of 7.4-7.8 at β1-adrenoceptors versus 5.2-6.2 at β2-adrenoceptors [2] [7]. This 30-100 fold selectivity for β1 receptors minimizes direct effects on bronchial and vascular β2-adrenoceptors, distinguishing it from non-selective adrenergic agents [2] [6]. Xamoterol shows negligible activity at α-adrenergic receptors and does not stimulate β3-adrenoceptors significantly, contributing to its cardiac-specific pharmacodynamic profile [6] [10].

Table 1: Adrenergic Receptor Selectivity Profile of Xamoterol Hemifumarate

Receptor TypepA2 ValueRelative PotencyIntrinsic Activity (%)
β1-Adrenoceptor7.4-7.81.0 (Reference)43-50%
β2-Adrenoceptor5.2-6.20.01-0.03<10%
β3-AdrenoceptorNot significantNegligibleNegligible
α-AdrenoceptorsNot detectableNoneNone

The hydrophilic nature of xamoterol (predicted log P = -0.31 to -1.11) prevents significant blood-brain barrier penetration, making it a peripherally selective agent without central nervous system effects [10]. This property contributes to its cardiovascular-specific pharmacodynamics while minimizing neuropsychiatric side effects associated with centrally penetrating β-adrenergic compounds.

Modulation of Sympathetic Nervous System Activity in Cardiac Dysfunction

In conditions of cardiac dysfunction, particularly mild-to-moderate heart failure, xamoterol exhibits context-dependent pharmacology that dynamically modulates sympathetic nervous system activity. Its unique mechanism operates as a functional agonist when sympathetic tone is low and an antagonist when sympathetic tone is elevated [3] [8]. This dual activity arises from xamoterol's intermediate intrinsic activity relative to endogenous catecholamines.

Hemodynamic studies demonstrate a plasma norepinephrine (NE) concentration-dependent crossover point between agonist and antagonist effects occurring at approximately 400-500 pg/mL [8]. Below this threshold (resting conditions), xamoterol exerts agonist effects that increase cardiac contractility and output. Above this threshold (exercise or stress), it competitively inhibits endogenous catecholamine binding, effectively attenuating excessive β1-adrenoceptor stimulation [3] [8]. This autonomic modulation is evidenced by significant alterations in the plasma NE-heart rate relationship, where xamoterol administration reduces the slope of the regression line between these parameters during graded exercise testing in heart failure patients [8].

Table 2: Hemodynamic Effects of Xamoterol Relative to Sympathetic Activity

Sympathetic StatePlasma NE (pg/mL)Heart Rate EffectCardiac Index EffectReceptor Activity
Rest (Low tone)<400+10-15%+15-20%Net Agonism
Moderate Exercise400-500Minimal changeMinimal changeBalanced
Strenuous Exercise>500-8 to -12%-10-15%Functional Antagonism

The clinical significance of this autoregulatory mechanism lies in preventing excessive cardiac stimulation during heightened sympathetic activation while providing modest inotropic support during resting conditions. This contrasts with full β-agonists, which produce unmodulated stimulation across all sympathetic states, potentially exacerbating myocardial oxygen demand and ischemia in compromised hearts [4] [8]. Studies in left ventricular dysfunction demonstrate that xamoterol increases cardiac index by 15-20% at rest while preventing exercise-induced excessive tachycardia [8] [10].

Intracellular Signaling Pathways: cAMP-Dependent vs. β-Arrestin-Mediated Mechanisms

Xamoterol's primary intracellular signaling occurs through canonical Gs-protein-mediated pathways. Upon binding to β1-adrenoceptors, xamoterol promotes GDP-GTP exchange on the Gαs subunit, leading to adenylate cyclase activation and increased cyclic adenosine monophosphate (cAMP) production [6] [7]. However, as a partial agonist, xamoterol generates approximately 40-50% of the maximal cAMP response elicited by full agonists like isoproterenol [6] [10]. This submaximal cAMP elevation results in moderate protein kinase A (PKA) activation, which phosphorylates key regulatory proteins in cardiomyocytes:

  • L-type calcium channels: Phosphorylation increases calcium influx during action potentials, enhancing contractility
  • Phospholamban: Phosphorylation relieves inhibition of sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), accelerating calcium reuptake and improving diastolic relaxation
  • Troponin I: Phosphorylation reduces myofilament calcium sensitivity, facilitating ventricular relaxation

Unlike some β-blockers with biased signaling properties (e.g., carvedilol), xamoterol does not significantly engage β-arrestin-mediated pathways [6]. This absence of β-arrestin bias means its effects are predominantly mediated through Gs-protein signaling without concomitant activation of alternative pathways that may promote cardioprotection or receptor internalization [6] [10]. The moderate cAMP elevation avoids the dysregulated calcium handling and pathological gene expression patterns associated with chronic excessive β1-stimulation, which contributes to cardiomyocyte apoptosis and adverse remodeling in heart failure [3] [6].

Table 3: Intracellular Signaling Pathways Activated by Xamoterol

Signaling PathwayActivation LevelKey EffectorsFunctional Consequences
Gs/cAMP/PKAModerate (40-50%)L-type Ca²⁺ channels, Phospholamban, Troponin IEnhanced contractility, Improved relaxation
Gi PathwayNoneNoneNo negative inotropic effect
β-ArrestinMinimalNoneLimited receptor internalization
ERK1/2 ActivationWeak secondaryPKA-dependentMinimal mitogenic signaling

The hydrophilic structure of xamoterol prevents significant interaction with intracellular receptor pools, confining its signaling to cell surface receptors [10]. This contrasts with more lipophilic β-adrenergic agents that may access intracellular receptors and initiate distinct signaling cascades. The net effect of xamoterol's signaling profile is moderate enhancement of both systolic and diastolic function without promoting maladaptive remodeling pathways [5] [7].

Comparative Efficacy of Partial Agonism vs. Full Agonists in Adrenergic Receptor Activation

Partial β1-agonism exhibits fundamentally different pharmacodynamic properties compared to full agonists in cardiovascular therapeutics. Xamoterol achieves approximately 50% of the maximal inotropic response attainable with full agonists like dobutamine or isoproterenol [4] [8]. This ceiling effect provides inherent safety against excessive cardiac stimulation while maintaining functional cardiac reserve. Clinical studies demonstrate that xamoterol increases cardiac output by 15-25% in heart failure patients compared to 40-60% increases with full agonists [4] [5].

The therapeutic advantage of partial agonism becomes particularly evident during heightened sympathetic activation. Full agonists produce unmodulated stimulation proportional to dose, potentially exacerbating myocardial ischemia and arrhythmias in compromised hearts. In contrast, xamoterol shifts to functional antagonism when endogenous catecholamines exceed threshold levels (approximately 400-500 pg/mL norepinephrine), providing a physiological braking mechanism [3] [8]. This dynamic modulation maintains more physiological heart rate responses during exercise, with studies showing xamoterol reduces peak exercise heart rate by 15-20 beats/minute compared to full agonists [8] [10].

Long-term efficacy studies (18 months) in mild-to-moderate heart failure demonstrate sustained improvements in exercise capacity (37% improvement with xamoterol vs 18% with placebo) without progressive deterioration of ejection fraction [4] [5]. In comparative studies, xamoterol produced significantly greater improvements in exercise capacity than digoxin (33% vs 17%, P < 0.05) with fewer side effects [5]. These outcomes contrast with the tachyphylaxis and receptor downregulation observed with chronic full agonist administration, which eventually diminishes therapeutic efficacy [4] [8].

The partial agonist profile offers particular advantages in conditions with fluctuating sympathetic tone, providing basal stimulation during low sympathetic activity while preventing overstimulation during stress. This pharmacological "autoregulation" represents a unique therapeutic approach in adrenergic receptor modulation, distinct from both pure antagonists and unmodulated agonists [3] [8] [10]. However, the efficacy of partial agonism depends on underlying receptor integrity and density, with diminished responses observed in end-stage heart failure characterized by significant β1-receptor downregulation (>50% loss) [4] [8].

Table 4: Comparative Pharmacology of Adrenergic Receptor Agents

ParameterXamoterol (Partial Agonist)Full β-AgonistsPure β-Blockers
Resting HR Effect+10-15%+20-40%-15-25%
Exercise HR Effect-8 to -12% (vs. no treatment)+30-50%-20-30%
Max Inotropic Effect40-50%100%Negative
Receptor RegulationMinimal downregulationMarked downregulationUpregulation
Exercise Tolerance+37% (vs. baseline)+45-60% (acute)+25-35%
Long-term EfficacyMaintained (18 months)DiminishedMaintained

Table 5: Compound Synonyms and Identifiers

Chemical DesignationIdentifier/Synonym
IUPAC Name(RS)-N-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)morpholine-4-carboxamide
CAS Number73210-73-8 (hemifumarate); 81801-12-9 (free base)
Trade NamesCorwin, Carwin, Corwil, Xamtol
Molecular FormulaC₁₆H₂₅N₃O₅ (free base); C₁₆H₂₅N₃O₅·½C₄H₄O₄ (hemifumarate)
Molecular Weight339.39 g/mol (free base); 397.43 g/mol (hemifumarate)
PubChem CID6440459 (hemifumarate)
DrugBank AccessionDB13781

Properties

CAS Number

73210-73-8

Product Name

Xamoterol hemifumarate

IUPAC Name

but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide

Molecular Formula

C36H54N6O14

Molecular Weight

794.8 g/mol

InChI

InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)

InChI Key

QEDVGROSOZBGOZ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Carwin
Corwin
Fumarate, Xamoterol
Hemifumarate, Xamoterol
ICI 118587
ICI-118587
ICI118587
Monohydrobromide, Xamoterol
Monohydrochloride, Xamoterol
Xamoterol
Xamoterol Fumarate
Xamoterol Hemifumarate
Xamoterol Maleate (2:1)
Xamoterol Monohydrobromide
Xamoterol Monohydrochloride
Xamoterol, (S)-Isomer
Xamtol

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.